An In-depth Technical Guide to the Chemical Properties of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
An In-depth Technical Guide to the Chemical Properties of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid
Introduction: (3',5'-Dichloro-biphenyl-2-yl)-acetic acid is a chlorinated derivative of biphenyl-2-acetic acid. As a member of the biphenyl class of compounds, it possesses a structural motif that is significant in medicinal chemistry and materials science. Biphenyl derivatives are known for a wide range of pharmacological activities, including anti-inflammatory and anti-proliferative properties.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, intended for researchers, chemists, and professionals in drug development. We will delve into its physicochemical characteristics, propose a robust synthetic pathway, and outline the expected analytical signatures that define this molecule.
Chemical Identity and Structure
The fundamental identity of a molecule is rooted in its structure, which dictates its physical and chemical behavior. (3',5'-Dichloro-biphenyl-2-yl)-acetic acid is characterized by a biphenyl scaffold where one phenyl ring is substituted with an acetic acid moiety at the 2-position, and the other phenyl ring is substituted with two chlorine atoms at the 3'- and 5'-positions.
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IUPAC Name: 2-(3',5'-Dichlorobiphenyl-2-yl)acetic acid
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CAS Number: 669713-79-5[3]
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Molecular Formula: C₁₄H₁₀Cl₂O₂[3]
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Molecular Weight: 281.13 g/mol [3]
Caption: Chemical structure of (3',5'-Dichloro-biphenyl-2-yl)-acetic acid.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological membranes. While extensive experimental data for this specific isomer is not widely published, we can consolidate computed values and draw comparisons with closely related isomers.
| Property | Value | Source / Comment |
| Molecular Weight | 281.13 g/mol | [3] |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [3] |
| XLogP3-AA | 4.3 | [3] (Computed) |
| Topological Polar Surface Area | 37.3 Ų | [3] (Computed) |
| Hydrogen Bond Donor Count | 1 | [3] (Computed) |
| Hydrogen Bond Acceptor Count | 2 | [3] (Computed) |
| Rotatable Bond Count | 3 | [3] (Computed) |
| Boiling Point | ~440.1°C at 760 mmHg | Estimated based on the 3-yl isomer[4] |
| Flash Point | ~220°C | Estimated based on the 3-yl isomer[4] |
| Density | ~1.36 g/cm³ | Estimated based on the 3-yl isomer[4] |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol. | Expected behavior for this class of compounds[5][6] |
Expertise & Experience Insight: The high calculated XLogP value of 4.3 suggests significant lipophilicity, predicting poor aqueous solubility but good permeability across lipid bilayers. This is a crucial parameter in drug development, influencing both formulation and pharmacokinetic profiles. The molecule's properties are comparable to those of many non-steroidal anti-inflammatory drugs (NSAIDs), which often feature a lipophilic scaffold and an acidic moiety.
Synthesis and Reactivity
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The creation of the biphenyl core is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high yields, tolerance of various functional groups, and mild reaction conditions.[7] A logical and efficient pathway involves the palladium-catalyzed coupling of a boronic acid with an aryl halide.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Experimental Protocol: Representative Synthesis
The following protocol is a representative, self-validating procedure based on established Suzuki-Miyaura coupling methodologies.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert nitrogen atmosphere, add 3,5-dichlorophenylboronic acid (1.0 eq), ethyl 2-bromophenylacetate (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
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Solvent and Base Addition: Add a degassed 2:1 mixture of toluene and ethanol, followed by a degassed 2M aqueous solution of sodium carbonate (3.0 eq).
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Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 8-16 hours).
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Workup and Isolation: Cool the reaction to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate, Ethyl (3',5'-dichloro-biphenyl-2-yl)-acetate.
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Purification of Intermediate: Purify the crude ester via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature or with gentle heating (50°C) for 2-4 hours until the hydrolysis is complete (monitored by TLC/HPLC).
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Final Product Isolation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer to pH 1-2 with 2N HCl, which will precipitate the final product.
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Final Product Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield (3',5'-Dichloro-biphenyl-2-yl)-acetic acid as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Core Reactivity
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Carboxylic Acid Group: The acetic acid moiety is the primary site of reactivity. It can undergo standard transformations such as esterification (with alcohols under acidic conditions), amide formation (with amines using coupling agents like DCC or EDC), and reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.
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Aromatic Rings: The two phenyl rings are susceptible to electrophilic aromatic substitution. The directing effects of the substituents (alkylic acetic acid and chlorine atoms) will influence the position of any further substitution. The ring containing the acetic acid group is activated, while the dichlorinated ring is deactivated towards electrophilic attack.
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific experimental spectra are not publicly available, the expected signatures can be reliably predicted.
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Mass Spectrometry (MS): In an ESI-MS experiment, the compound would show a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. The key diagnostic feature is the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in three peaks:
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M peak (m/z ~280.01): Corresponds to the molecule with two ³⁵Cl atoms.
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M+2 peak (m/z ~282.01): Corresponds to one ³⁵Cl and one ³⁷Cl atom.
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M+4 peak (m/z ~284.00): Corresponds to two ³⁷Cl atoms. The expected intensity ratio of these peaks will be approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would display distinct signals corresponding to the different proton environments. A singlet integrating to 2H for the methylene (-CH₂-) protons of the acetic acid group would be expected around 3.7-4.0 ppm. The aromatic region (7.0-7.8 ppm) would show a complex pattern of multiplets corresponding to the 7 aromatic protons on the two distinct phenyl rings.
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¹³C NMR: The spectrum would show 10 distinct signals for the 14 carbon atoms due to symmetry in the dichlorophenyl ring. A signal for the carbonyl carbon (-C=O) would appear downfield (~175-180 ppm). The methylene carbon (-CH₂-) would be observed around 35-40 ppm. The remaining signals in the aromatic region (~125-145 ppm) would correspond to the 12 carbons of the biphenyl core.
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Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of the key functional groups.
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A broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.
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A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch.
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Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
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Aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region.[2]
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A strong absorption in the 750-850 cm⁻¹ region corresponding to C-Cl stretching.
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Potential Applications and Biological Context
(3',5'-Dichloro-biphenyl-2-yl)-acetic acid is primarily a research chemical. Its value lies in its potential as a building block for more complex molecules and as a tool compound for structure-activity relationship (SAR) studies. Phenylacetic acid and biphenyl derivatives have been explored for a variety of therapeutic applications.
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Anti-inflammatory Research: The structural similarity to NSAIDs like Diclofenac suggests that this compound could be investigated for inhibitory activity against enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
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Anticancer Research: Various biphenyl acetic acid derivatives have demonstrated antiproliferative and antitumor properties against different cancer cell lines.[1] The specific substitution pattern of this molecule could be explored in similar assays.
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Fragment-Based Drug Discovery: This molecule can serve as a fragment or scaffold for the development of inhibitors for various biological targets. Its defined three-dimensional shape and chemical handles (the carboxylic acid) make it suitable for elaboration into more potent and selective ligands.
Safety and Handling
While a specific toxicology profile for this compound is not available, GHS classifications for related dichlorobiphenyls and chloroaromatic acids indicate potential hazards.
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Hazard Statements: Likely to cause skin and serious eye irritation. May cause respiratory irritation. Prolonged or repeated exposure may cause organ damage.[8][9]
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Precautionary Measures:
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Always handle this compound in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
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Avoid inhalation of dust or fumes.
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Avoid contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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